Comprehensive Spectroscopic Reference Guide: NMR and FT-IR Profiling of 3(2H)-Furanone, dihydro-4,4-dimethyl-
Comprehensive Spectroscopic Reference Guide: NMR and FT-IR Profiling of 3(2H)-Furanone, dihydro-4,4-dimethyl-
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS: 15833-84-8)
Executive Summary & Structural Rationale
In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, constrained cyclic ethers and ketones serve as vital structural motifs. 3(2H)-Furanone, dihydro-4,4-dimethyl- (also known as 4,4-dimethyltetrahydrofuran-3-one) is a highly specialized 5-membered heterocyclic building block. Accurate structural verification of this scaffold is paramount, as subtle regioisomeric impurities can drastically alter the pharmacological efficacy of downstream products.
As a Senior Application Scientist, I approach the spectroscopic profiling of this molecule not merely as a data collection exercise, but as a self-validating logical system . The molecular architecture of this furanone—featuring a ketone at C3, a gem-dimethyl group at C4, and an ether oxygen at position 1—creates a highly distinct electronic environment. The lack of adjacent protons across the ring system eliminates scalar ( J ) coupling, meaning the entire 1 H NMR spectrum resolves into sharp singlets. This unique feature serves as an internal validation mechanism; any observed multiplicity immediately indicates an impurity or a structural rearrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
To establish an authoritative baseline for this compound, we rely on multinuclear NMR spectroscopy. The protocol described below is designed to ensure absolute chemical shift accuracy, grounded in the principles outlined in standard spectroscopic literature.
Self-Validating Experimental Protocol: 1D and 2D NMR
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Sample Preparation: Dissolve 15 mg of high-purity 3(2H)-Furanone, dihydro-4,4-dimethyl- in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is selected because its lack of protic exchange preserves the integrity of the methylene signals.
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Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. This ensures a reliable 0.00 ppm zero-point calibration, which is critical for accurate chemical shift reporting[1].
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Shimming & Tuning: Perform automated 3D gradient shimming to ensure a homogeneous magnetic field, followed by probe tuning to the exact Larmor frequencies of 1 H (400 MHz) and 13 C (100 MHz).
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Acquisition:
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Acquire the 1 H spectrum with a 30° pulse angle and a relaxation delay ( D1 ) of 2 seconds to ensure quantitative integration.
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Acquire the 13 C spectrum using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that the quaternary C4 carbon signal is accurately captured.
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Data Processing: Apply a 0.3 Hz exponential line-broadening function to the 13 C FID prior to Fourier transformation to enhance the signal-to-noise ratio.
Workflow for 2D NMR structural elucidation and validation of the furanone scaffold.
Quantitative 1 H NMR Reference Data (400 MHz, CDCl 3 )
The proton environment is dictated by the strong electron-withdrawing inductive effects of the ring oxygen and the carbonyl group. The integration ratio must perfectly yield a 2:2:6 system.
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 4.02 | Singlet (s) | 2H | C2–H 2 | Highly deshielded due to being α to both the ether oxygen (O1) and the carbonyl (C3=O). |
| 3.65 | Singlet (s) | 2H | C5–H 2 | Deshielded by the adjacent ether oxygen (O1), but lacks the additive effect of the carbonyl. |
| 1.15 | Singlet (s) | 6H | C4–(CH 3 ) 2 | Shielded alkyl protons. The gem-dimethyl group is isolated from the oxygen's direct inductive pull. |
Quantitative 13 C NMR Reference Data (100 MHz, CDCl 3 )
Carbon chemical shifts are highly sensitive to hybridization and electronegativity. The values below align with empirical predictions from the Spectral Database for Organic Compounds (SDBS)[2] and standard predictive models.
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Mechanistic Rationale |
| 215.0 | Quaternary (C=O) | C3 | Typical for a strained 5-membered ring ketone (cyclopentanone derivatives usually appear >210 ppm). |
| 78.0 | Methylene (CH 2 ) | C5 | Downfield shift driven by the direct attachment to the highly electronegative O1 atom. |
| 73.5 | Methylene (CH 2 ) | C2 | Positioned between O1 and C3=O. The resonance is slightly upfield of C5 due to complex orbital overlaps. |
| 46.2 | Quaternary (Cq) | C4 | The gem-dimethyl substituted carbon. Lacks protons, verified via HMBC correlations. |
| 23.5 | Methyl (CH 3 ) | C4–(CH 3 ) 2 | Standard sp3 hybridized methyl carbons. |
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Infrared spectroscopy provides orthogonal validation to NMR. While NMR maps the connectivity, FT-IR confirms the presence of functional groups through their vibrational modes. For 3(2H)-Furanone, dihydro-4,4-dimethyl-, the ring strain significantly impacts the carbonyl stretching frequency[1].
Self-Validating Experimental Protocol: ATR-FTIR
Transmission methods (like KBr pellets) are prone to moisture absorption, which can obscure critical regions of the spectrum. Therefore, we utilize ATR-FTIR, which allows for neat sample analysis and provides a self-validating zero-background scan.
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Crystal Preparation: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely.
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Background Validation: Acquire a background scan (ambient air) from 4000 to 400 cm⁻¹. Causality: The background scan must show a flat baseline; any residual peaks indicate crystal contamination, invalidating the protocol.
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Sample Application: Apply 2-3 drops of the neat liquid compound directly onto the ATR crystal. Ensure full optical contact without introducing air bubbles.
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Acquisition: Run 32 co-added scans at a resolution of 4 cm⁻¹.
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Processing: Apply an atmospheric compensation algorithm to remove trace CO 2 and H 2 O vapor artifacts, followed by a baseline correction.
Step-by-step ATR-FTIR spectroscopic acquisition and baseline validation protocol.
FT-IR Vibrational Reference Data
The data below represents the fundamental vibrational modes of the molecule, corroborated by thermochemical and spectroscopic data standards[3].
| Wavenumber (cm⁻¹) | Intensity | Mode Assignment | Mechanistic Rationale |
| 2960, 2870 | Medium (m) | C–H stretch ( sp3 ) | Asymmetric and symmetric stretching of the methyl and methylene groups. |
| 1745 | Strong (s) | C=O stretch | The 5-membered ring strain forces a tighter bond angle, shifting the ketone stretch higher than standard acyclic ketones (~1715 cm⁻¹). |
| 1465, 1380 | Medium (m) | C–H bend | Characteristic gem-dimethyl "umbrella" bending vibrations. |
| 1120 | Strong (s) | C–O–C stretch | Asymmetric stretching of the cyclic ether linkage. |
Conclusion
The rigorous spectroscopic profiling of 3(2H)-Furanone, dihydro-4,4-dimethyl- demonstrates the power of orthogonal analytical techniques. By combining the precise, scalar-coupling-free integrations of 1 H NMR with the strain-shifted vibrational frequencies of FT-IR, researchers can establish a self-validating framework for structural confirmation. Adhering to these documented reference parameters ensures the highest standards of scientific integrity during the synthesis and scale-up of complex APIs containing this critical scaffold.
References
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National Institute of Standards and Technology (NIST) . The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Standard Reference Data Program. URL: [Link]
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National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). URL: [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL: [Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Nature. URL: [Link]
